

Application Notes and Protocols for 5-Chloro-3-(trifluoromethyl)isoxazole

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Compound of Interest

Compound Name: 5-Chloro-3-(trifluoromethyl)isoxazole

CAS No.: 117541-42-1

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For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed experimental procedures, mechanistic insights, and application contexts for **5-Chloro-3-(trifluoromethyl)isoxazole**, a versatile heterocyclic building block in medicinal and agrochemical research. As a Senior Application Scientist, this document is structured to offer not just protocols, but a deeper understanding of the chemical principles and strategic considerations involved in the synthesis and utilization of this important intermediate.

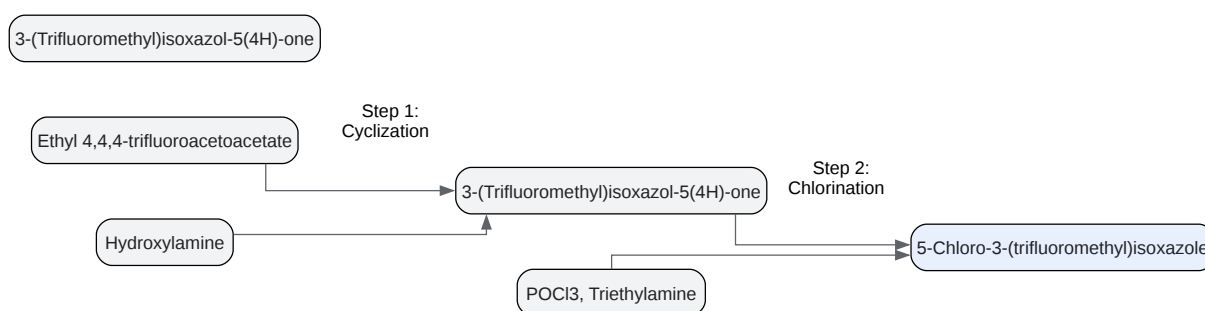
Introduction: The Significance of the Trifluoromethyl-Isoxazole Scaffold

5-Chloro-3-(trifluoromethyl)isoxazole is a key intermediate in the synthesis of a variety of biologically active molecules. The isoxazole ring is a prevalent scaffold in numerous pharmaceuticals and agrochemicals, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's lipophilicity, metabolic

stability, and binding affinity to target proteins, making it a valuable moiety in drug design.[3] The chloro-substituent at the 5-position serves as a versatile handle for further chemical modifications, particularly nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups.[4]

Synthesis of 5-Chloro-3-(trifluoromethyl)isoxazole

The synthesis of **5-Chloro-3-(trifluoromethyl)isoxazole** is typically achieved in a two-step process starting from ethyl 4,4,4-trifluoroacetoacetate. The overall synthetic scheme is presented below:



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Figure 1: Two-step synthesis of **5-Chloro-3-(trifluoromethyl)isoxazole**.

Step 1: Synthesis of 3-(Trifluoromethyl)isoxazol-5(4H)-one

The initial step involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate with hydroxylamine to form the key intermediate, 3-(trifluoromethyl)isoxazol-5(4H)-one. This reaction is a classic example of the formation of a five-membered heterocycle through condensation.

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.
- **Addition of Hydroxylamine:** To the stirred solution, add hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate or sodium hydroxide (1.1 eq.) to liberate the free hydroxylamine.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Work-up and Isolation:** After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3-(trifluoromethyl)isoxazol-5(4H)-one as a solid.

Causality Behind Experimental Choices:

- **Solvent:** Ethanol or aqueous mixtures are commonly used due to the good solubility of the reactants and the ease of removal post-reaction.
- **Base:** A base is required to neutralize the hydrochloride salt of hydroxylamine, generating the free nucleophile for the reaction.
- **Reflux:** Heating the reaction mixture increases the reaction rate, leading to a more efficient conversion to the desired product within a reasonable timeframe.

Step 2: Chlorination of 3-(Trifluoromethyl)isoxazol-5(4H)-one

The second step is the conversion of the isoxazolone to the target **5-chloro-3-(trifluoromethyl)isoxazole**. This is a dehydration and chlorination reaction, for which phosphorus oxychloride (POCl₃) is a common and effective reagent.^{[5][6]}

Protocol:

- **Reaction Setup:** In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)isoxazol-5(4H)-one (1.0 eq.) and an excess of phosphorus oxychloride (POCl_3 , 3-5 eq.).
- **Addition of Base:** Slowly add a tertiary amine base, such as triethylamine (1.2 eq.), to the reaction mixture. This addition should be done cautiously as the reaction can be exothermic.
- **Reaction Conditions:** Heat the reaction mixture to 70-90 °C and stir for 2-3 hours. Monitor the reaction progress by TLC.
- **Work-up and Isolation:** After the reaction is complete, carefully quench the excess POCl_3 by slowly pouring the reaction mixture onto crushed ice. The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **5-chloro-3-(trifluoromethyl)isoxazole**.

Causality Behind Experimental Choices:

- POCl_3 : This reagent serves as both a dehydrating agent and a source of chloride for the substitution reaction.
- Triethylamine: The base is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
- Temperature: Heating is necessary to overcome the activation energy for the chlorination reaction.
- Aqueous Work-up: The quenching with ice and subsequent washing with sodium bicarbonate solution is crucial to neutralize the acidic byproducts and remove any remaining POCl_3 .

Physicochemical and Spectroscopic Characterization

Property	Value
Molecular Formula	C ₄ HCIF ₃ NO
Molecular Weight	171.50 g/mol
Appearance	Colorless to pale yellow liquid/solid
Boiling Point	Not readily available
Melting Point	Not readily available
CAS Number	138353-83-4

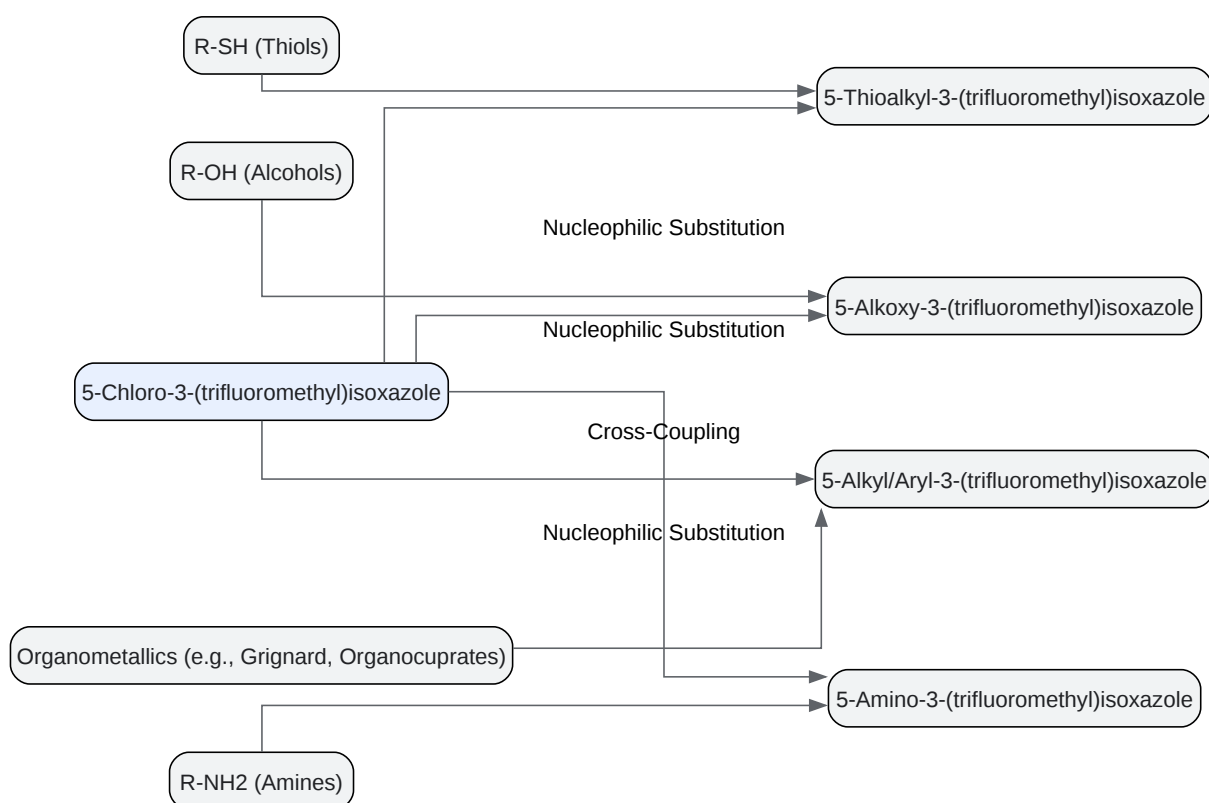
Expected Spectroscopic Data:

- ¹H NMR (CDCl₃): A singlet is expected for the proton at the 4-position of the isoxazole ring, likely in the range of δ 6.5-7.0 ppm.[4][7]
- ¹³C NMR (CDCl₃): Signals for the isoxazole ring carbons are expected, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The chemical shifts would be approximately: C3 (~155-160 ppm, q), C4 (~100-105 ppm), C5 (~160-165 ppm), and CF₃ (~115-120 ppm, q).[4]
- ¹⁹F NMR (CDCl₃): A singlet for the CF₃ group is expected around δ -60 to -70 ppm.[8]
- IR (Infrared Spectroscopy): Characteristic absorption bands for the C=N and C=C bonds of the isoxazole ring are expected in the region of 1600-1450 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region (below 800 cm⁻¹).[9]
- Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z 171 and 173 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for isoxazoles involve cleavage of the N-O bond and loss of small molecules like CO and HCN.[1][10]

Reactivity and Applications in Synthesis

5-Chloro-3-(trifluoromethyl)isoxazole is a valuable synthetic intermediate due to the reactivity of the C5-chloro substituent towards nucleophilic displacement. This allows for the

introduction of a wide range of functional groups, making it a versatile building block for creating libraries of compounds for drug discovery and agrochemical development.



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